![molecular formula C21H18F3N5O2S B2771712 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 938675-71-9](/img/structure/B2771712.png)
2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a total of 65 bonds, including 40 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, and 17 aromatic bonds . The compound also includes 3 five-membered rings, 3 six-membered rings, and 2 nine-membered rings .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A variety of methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-triazoloquinazolin-1-yl-thio) acetamido and propanamido alkanoate have been developed via azide and DCC coupling methods .Molecular Structure Analysis
The molecular structure of the compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a nitrogenous heterocyclic moiety with two carbon and three nitrogen atoms . The compound also contains a thioamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis and Derivative Formation : The synthesis of phenyl-substituted triazolo-annelated quinazolines, similar to the compound , has been reported. These compounds were synthesized starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, leading to a variety of derivatives through thionation or chlorination processes (Al-Salahi, 2010).
Chemical Transformations : The inherent lactam moiety in similar compounds has been chemically transformed to access various derivatives, indicating the versatility and potential for modifications of these compounds (Al-Salahi & Geffken, 2011).
Structural Analysis
- Crystal and Molecular Structure Investigations : Studies have been conducted on the crystal and molecular structures of derivatives related to triazoloquinazolinium, offering insights into their chemical behavior and potential applications (Crabb et al., 1999).
Potential Applications
Pharmacological Investigations : Some derivatives of triazoloquinazolines have been investigated for their potential as H1-antihistaminic agents, suggesting possible pharmacological applications of these compounds (Alagarsamy et al., 2008).
Antimicrobial Activities : Novel derivatives containing the triazoloquinazolinyl moiety have been synthesized and evaluated for antimicrobial activities, indicating the potential use of these compounds in combating microbial resistance (Ghosh et al., 2015).
Agricultural Applications : Some 1,2,4-triazole derivatives, including quinazolinylpiperidinyl moieties similar to the compound , have been explored for their use as bactericides against agricultural pathogens (Yang & Bao, 2017).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its antimicrobial and antiviral potentials . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems , suggesting potential avenues for future research.
Wirkmechanismus
Target of Action
The primary target of this compound is related to DNA intercalation . This means the compound can insert itself between the base pairs in the DNA double helix, which can disrupt the DNA’s normal functioning and potentially lead to cell death. This mechanism is often exploited in anticancer drugs.
Mode of Action
The compound interacts with its target, the DNA, by intercalating between the base pairs . This can disrupt the normal functioning of the DNA, including replication and transcription processes, leading to cell death. The compound’s effectiveness against cancer cells may be due to their high rate of replication, which makes them particularly vulnerable to DNA intercalation.
Biochemical Pathways
By intercalating into the DNA, the compound can disrupt these processes, leading to cell death .
Result of Action
The result of the compound’s action is the disruption of normal DNA functioning, leading to cell death . This makes the compound potentially effective against cancer cells, which rely on rapid DNA replication for their growth and proliferation.
Eigenschaften
IUPAC Name |
2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2S/c1-2-11-28-18(31)13-7-3-6-10-16(13)29-19(28)26-27-20(29)32-12-17(30)25-15-9-5-4-8-14(15)21(22,23)24/h3-10H,2,11-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQXLIQNMNSLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

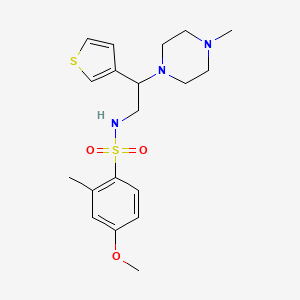
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)
![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)
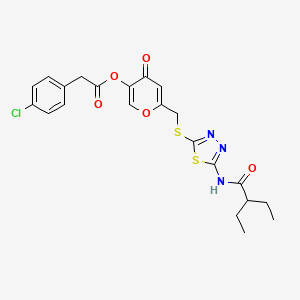
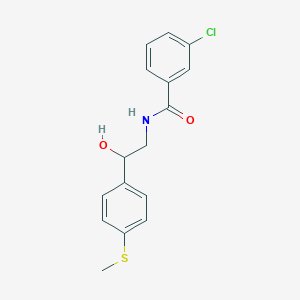
![phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2771638.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2771640.png)
![2-{[2-(4-Benzylpiperazino)acetyl]amino}benzenecarboxamide](/img/structure/B2771641.png)
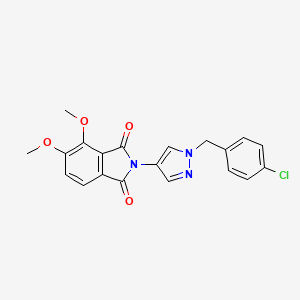
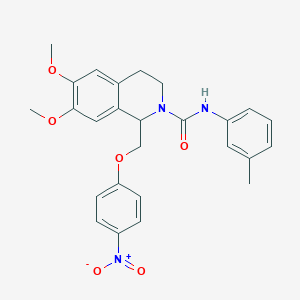

![N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2771650.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771652.png)